N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE
Overview
Description
N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-amino-5-butanamido-1,3,4-thiadiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression makes it a valuable compound for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .
Mechanism of Action
The mechanism of action of N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE involves the inhibition of specific enzymes and molecular pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, it can interfere with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE
- 2-AMINO-5-MERCAPTO-1,3,4-THIADIAZOLE
- 2-(5-(5-NITROFURAN-2-YL)-1,3,4-THIADIAZOL-2-YLIMINO)THIAZOLIDIN-4-ONE
Uniqueness
N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its butanamido and methoxybenzamide moieties contribute to its enhanced stability and bioactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
N-[2-[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]ethyl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-5-13(21)18-16-20-19-14(24-16)8-9-17-15(22)11-6-4-7-12(10-11)23-2/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,17,22)(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOIIDKFRPMFTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)CCNC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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